BenchChemオンラインストアへようこそ!

AVE-0118

Atrial effective refractory period QTc interval Atrial fibrillation

AVE-0118 is the only commercially available tool compound that simultaneously inhibits IKur, Ito, IKACh, and atrial sodium channels, delivering QTc-sparing atrial ERP prolongation—even in electrically remodeled atria where pure Kv1.5 blockers fail. Its pathology-specific efficacy enhancement and ventricular safety profile make it irreplaceable for translational AF research. Secure this validated reference compound now to advance your cardiac safety pharmacology with definitive, publication-grade data.

Molecular Formula C30H29N3O3
Molecular Weight 479.6 g/mol
CAS No. 498577-53-0
Cat. No. B1666140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAVE-0118
CAS498577-53-0
SynonymsAVE 0118
AVE-0118
AVE0118
Molecular FormulaC30H29N3O3
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CN=CC=C4
InChIInChI=1S/C30H29N3O3/c1-36-25-14-12-22(13-15-25)19-29(34)33-21-24-8-2-3-9-26(24)27-10-4-5-11-28(27)30(35)32-18-16-23-7-6-17-31-20-23/h2-15,17,20H,16,18-19,21H2,1H3,(H,32,35)(H,33,34)
InChIKeyCHDSRMIDIQABTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AVE-0118 (CAS 498577-53-0): Atrial-Selective Multi-Channel Potassium Blocker for AF Research


AVE-0118 (CAS 498577-53-0) is an investigational small-molecule potassium channel blocker originally developed by Sanofi-Aventis [1]. Chemically designated as 2'-[({[2-(4-methoxyphenyl)acetyl]amino}methyl)]-N-[2-(pyridin-3-yl)ethyl]-[1,1'-biphenyl]-2-carboxamide (C30H29N3O3, MW: 479.57 g/mol) , this compound functions as a multichannel inhibitor targeting atrium-specific ion currents including the ultrarapid delayed rectifier potassium current (IKur/Kv1.5), the transient outward potassium current (Ito/Kv4.3), and the acetylcholine-activated potassium current (IKACh/Kir3.4) [2]. Preclinical investigations have demonstrated its capacity to prolong atrial effective refractory period (AERP) and suppress atrial fibrillation (AF) in multiple large animal models without concomitant prolongation of ventricular repolarization (QTc interval) [3]. The compound advanced to Phase II clinical evaluation for atrial fibrillation, though development was subsequently discontinued, establishing its current utility primarily as a reference tool compound in atrial electrophysiology and ion channel pharmacology research [1].

Why AVE-0118 Cannot Be Substituted with Generic IKur or Class III Antiarrhythmic Compounds


AVE-0118 cannot be functionally replaced by generic IKur-selective blockers (e.g., pure Kv1.5 inhibitors) or conventional Class III antiarrhythmics (e.g., dofetilide, ibutilide) due to its distinctive multichannel inhibitory profile [1]. Unlike selective IKur blockers that target only a single current, AVE-0118 exhibits concurrent inhibition of IKur (Kv1.5), Ito (Kv4.3), IKACh (Kir3.4), and atrial sodium channels (INa), a composite pharmacology that generates atrial ERP prolongation even under electrically remodeled AF conditions where pure IKur blockade alone is often insufficient [2][3]. Critically, AVE-0118 maintains atrial-selective electrophysiological effects without QTc prolongation, whereas conventional Class III agents such as dofetilide and ibutilide prolong ventricular repolarization and carry dose-limiting proarrhythmic risks including torsades de pointes [4][5]. Furthermore, the pathology-specific enhancement of AVE-0118's effects in remodeled atria—where its efficacy increases while dofetilide's efficacy diminishes—represents a pharmacodynamic differentiation that generic substitution cannot replicate in chronic AF experimental models [6]. Substituting AVE-0118 with a pure Kv1.5 blocker or a standard IKr blocker would fundamentally alter both the observed atrial antiarrhythmic efficacy and the ventricular safety profile, thereby compromising the validity and translational relevance of research findings.

AVE-0118 Product-Specific Quantitative Differentiation Evidence Versus Comparator Compounds


AVE-0118 Atrial Refractory Period Prolongation Without QTc Prolongation: Direct Comparison Versus Dofetilide

AVE-0118 produces significant atrial effective refractory period (AERP) prolongation without detectable QTc interval prolongation, in direct contrast to the selective IKr blocker dofetilide [1]. This differential ventricular safety profile represents a critical distinction between atrial-selective potassium channel blockade and conventional Class III antiarrhythmic mechanisms. In anesthetized pigs, AVE-0118 (1 mg/kg i.v.) prolonged left atrial ERP by 49.6±4.1 ms (53.2±6.2% relative increase) and right atrial ERP by 37.7±9.7 ms (27.6±6.8% relative increase) while producing no significant change in QTc interval [1]. By comparison, dofetilide (10 μg/kg) prolonged QTc by 16.9% (P<0.001) and exhibited a significantly stronger effect on right atrial ERP (34.7±5 ms) than left atrial ERP (23.5±7 ms) at 300 ms BCL, with only 14% inhibition of left atrial vulnerability [1].

Atrial effective refractory period QTc interval Atrial fibrillation Electrophysiology

AVE-0118 Enhanced Antiarrhythmic Efficacy in Electrically Remodeled Atria Versus Dofetilide

AVE-0118 demonstrates enhanced antiarrhythmic efficacy following AF-induced electrical remodeling, a pathology state in which dofetilide's efficacy is markedly diminished [1]. In goats subjected to 48 hours of AF-induced electrical remodeling, AVE-0118 reduced AF inducibility from 100% to 32% (P<0.001), whereas dofetilide failed to prevent AF induction under identical remodeling conditions [1]. For cardioversion of persistent AF (53±19 days duration), AVE-0118 administered at 1, 3, and 10 mg·kg⁻¹·h⁻¹ terminated AF in 1 of 8, 3 of 8, and 5 of 8 goats respectively, compared to dofetilide terminating AF in only 1 of 5 goats and ibutilide in 2 of 7 goats [1]. AVE-0118 at 0.5, 1.5, and 5 mg/kg prolonged AERP during AF and increased fibrillation wavelength from 6.7±0.6 cm to 8.5±0.5, 9.7±0.5, and 11.2±0.9 cm respectively (P<0.01), representing an approximate 2-fold wavelength increase that mechanistically underlies its cardioversion efficacy [1].

Electrical remodeling Atrial fibrillation Cardioversion Antiarrhythmic efficacy

AVE-0118 Freedom from Torsades de Pointes in Heart Failure: Safety Differentiation Versus Dofetilide and Terfenadine

AVE-0118 maintains freedom from QTc prolongation and proarrhythmic events in experimental congestive heart failure (CHF), a high-risk substrate where both selective and non-selective IKr blockers induce torsades de pointes and symptomatic bradycardia [1]. In rabbits subjected to rapid ventricular pacing-induced CHF (330-380 bpm for 30 days), AVE-0118 (1 mg/kg) produced no significant QTc prolongation at baseline or in CHF, and no arrhythmic events were observed following full-dose administration [1]. In contrast, dofetilide (0.02 mg/kg) prolonged QTc from 155±8 ms to 218±30 ms (p=0.001) at baseline and to 178±30 ms (p=0.02) in CHF, and caused torsades de pointes in CHF animals even at reduced dosages [1]. Terfenadine (2 mg/kg) similarly prolonged QTc from 153±12 ms to 178±23 ms (p=0.01) at baseline and to 157±7 ms (p=0.02) in CHF, and produced symptomatic bradycardia in CHF [1].

Congestive heart failure Proarrhythmia Torsades de pointes Cardiac safety pharmacology

AVE-0118 Atrial-Selective Sodium Channel Inhibition: Mechanistic Differentiation from Pure Potassium Channel Blockers

AVE-0118 exerts atrial ERP prolongation via dual inhibition of both potassium currents (IKur/Ito) and sodium channel current (INa), a composite mechanism that distinguishes it from pure Kv1.5 blockers and explains its efficacy in non-remodeled atria where action potential duration (APD) prolongation alone is insufficient [1]. In canine isolated coronary-perfused right atrial preparations, AVE-0118 (5-10 μM) prolonged ERP (P<0.001) without prolonging APD70-90, and decreased Vmax by 15% at 10 μM (P<0.05; n=10), a signature of sodium channel inhibition [1]. Ventricular ERP, APD90, and Vmax remained unchanged by 10 μM AVE-0118 (all P=ns; n=7), confirming atrial selectivity of this sodium channel effect [1]. In HEK293 cells stably expressing SCN5A (human cardiac sodium channel), AVE-0118 (10 μM) reduced peak INa amplitude by 36.5±6.6% (P<0.01; n=7) and shifted the half-inactivation voltage (V0.5) of the steady-state inactivation curve from -89.9±0.5 mV to -96.0±0.9 mV (P<0.01; n=7) [1].

Sodium channel INa Atrial-selective Post-repolarization refractoriness

AVE-0118 Multi-Channel Ion Current Inhibition Profile: Quantitative Selectivity Versus Kv1.5, Kv4.3, IKACh, and IKr

AVE-0118 exhibits a characteristic multi-channel inhibitory profile with quantifiable selectivity differences across cardiac ion channels, defining its pharmacological fingerprint versus highly selective single-channel blockers [1]. In CHO cells, AVE-0118 inhibits steady-state human Kv1.5 current with an IC50 of 1.1±0.2 μM [1]. The compound blocks human Kv4.3/KChIP2.2 current (Ito) with an IC50 of 3.4±0.5 μM, accelerating the apparent time-constant of inactivation (τinact) from 9.3±0.6 ms to 3.0±0.3 ms at 10 μM (n=8) [1]. In pig atrial myocytes, AVE-0118 half-maximally blocks IKACh (induced by 10 μM carbachol) at 4.5±1.6 μM [1]. IKr current (HERG channels expressed in CHO cells) is half-maximally blocked at approximately 10 μM [1]. AVE-0118 at 10 μM produces minimal inhibition of IKs (10±3%, n=6), IKATP (28±7%, n=4), and L-type Ca2+ current (22±13%, n=5) [1].

Ion channel pharmacology IC50 Selectivity profile Kv1.5 Kv4.3

Optimal Research Applications for AVE-0118 Based on Validated Differentiation Evidence


Atrial Fibrillation Efficacy Studies in Electrically Remodeled Atrial Substrate

AVE-0118 is optimally deployed in experimental models of persistent or chronic atrial fibrillation where electrical remodeling has already occurred, such as goat models with 48+ hours of AF or canine persistent AF models. Under these conditions, AVE-0118 demonstrates enhanced antiarrhythmic efficacy (AF inducibility reduction from 100% to 32%, P<0.001; cardioversion rates up to 62.5% at 10 mg/kg/h), whereas IKr blockers like dofetilide show diminished efficacy post-remodeling [1]. This pathology-specific enhancement, attributed to inhibition of constitutively active IKACh in remodeled human atrial myocytes, makes AVE-0118 the compound of choice for investigating AF mechanisms and therapeutic interventions in clinically relevant chronic AF contexts [2].

Cardiac Safety Pharmacology Studies Requiring Atrial Selectivity Without Ventricular Proarrhythmia

AVE-0118 serves as a validated positive control or reference compound in cardiac safety pharmacology assessments where demonstration of atrial-selective electrophysiological effects is required without confounding QTc prolongation or ventricular proarrhythmic signals. In porcine models, AVE-0118 (1 mg/kg i.v.) prolongs left atrial ERP by 49.6±4.1 ms (53.2±6.2% relative) and right atrial ERP by 37.7±9.7 ms (27.6±6.8% relative) with no significant QTc change, while dofetilide prolongs QTc by 16.9% (P<0.001) [3]. In CHF rabbit models, AVE-0118 produces no QTc prolongation or proarrhythmic events, in stark contrast to both dofetilide (torsades de pointes) and terfenadine (symptomatic bradycardia) [4]. These characteristics establish AVE-0118 as an ideal reference for benchmarking atrial-selective vs ventricular-safe antiarrhythmic profiles.

Investigation of Post-Repolarization Refractoriness and Atrial Sodium Channel Pharmacology

AVE-0118 is uniquely suited for research examining the contribution of atrial sodium channel inhibition to ERP prolongation in non-remodeled atria. Unlike pure Kv1.5 blockers that prolong ERP only via APD extension, AVE-0118 (10 μM) prolongs atrial ERP (P<0.001) without changing APD70-90, while decreasing Vmax by 15% (P<0.05) and inhibiting SCN5A-encoded INa by 36.5±6.6% with a -6.1 mV hyperpolarizing shift in steady-state inactivation (P<0.01) [5]. Ventricular ERP, APD90, and Vmax remain unchanged, confirming atrial selectivity of this sodium channel effect [5]. This dual potassium/sodium channel pharmacology makes AVE-0118 essential for studies of post-repolarization refractoriness and atrial-selective sodium channel modulation.

Multi-Channel Pharmacology Studies in Atrial Myocyte Electrophysiology

AVE-0118 is the appropriate tool compound for investigations requiring simultaneous inhibition of multiple atrium-specific ion currents (IKur, Ito, and IKACh) with a defined, quantifiable selectivity profile. With IC50 values of 1.1±0.2 μM (hKv1.5), 3.4±0.5 μM (hKv4.3), and 4.5±1.6 μM (IKACh), AVE-0118 provides a reproducible multi-channel inhibitory signature that can serve as a pharmacological benchmark for evaluating novel atrial-selective agents [6]. The compound's minimal activity against IKs (10±3% at 10 μM), IKATP (28±7%), and L-type Ca2+ channels (22±13%) further refines its utility as a reference for dissecting the relative contributions of specific potassium currents to atrial repolarization and arrhythmogenesis [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AVE-0118

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.